molecular formula C12H10N2OS B1583920 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 75224-64-5

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Katalognummer: B1583920
CAS-Nummer: 75224-64-5
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: XOGXXJXDZCAAPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Imidazo[2,1-b]thiazole Derivatives

The imidazo[2,1-b]thiazole scaffold emerged as a pharmacologically significant heterocyclic system following the discovery of Levamisole in 1966, an anthelmintic and immunomodulatory agent containing this core structure. Early research focused on antiparasitic applications, but the 21st century witnessed expansion into anticancer, antimicrobial, and enzyme inhibition studies. A pivotal milestone occurred in 2021 with the synthesis of (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives showing pan-RAF kinase inhibition for melanoma treatment. The introduction of carbaldehyde functionalities, as seen in 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehyde, marked a strategic advancement in structure-activity relationship studies by enabling diverse derivatization pathways.

Nomenclature and Classification Systems

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows bridged heterocyclic system rules:

  • Parent system: Imidazo[2,1-b]thiazole (fusion at positions 2 and 1 of imidazole and thiazole respectively)
  • Substituents:
    • 6-Phenyl group (C₆H₅ at position 6)
    • 2,3-Dihydro modification (saturation at positions 2 and 3)
    • 5-Carbaldehyde (formyl group at position 5)

Classification occurs through:

  • Ring saturation : Fully aromatic vs. dihydro derivatives
  • Substituent position : Even-numbered positions (2,4,6) dominate biological activity
  • Functional groups : Carbaldehydes, sulfonamides, and triazoles represent major subclasses

General Properties of Dihydroimidazo[2,1-b]thiazole Scaffolds

The 2,3-dihydro modification confers distinct physicochemical characteristics:

Property Aromatic Imidazothiazoles 2,3-Dihydro Derivatives
Planarity Fully planar Non-planar (chair)
π-Conjugation Extended Localized
Dipole Moment (D) 4.2-5.1 3.0-3.8
Aqueous Solubility <0.1 mg/mL 0.5-2.3 mg/mL
LogP 2.8-3.5 1.9-2.4

Data synthesized from

The reduced aromaticity enhances solubility while maintaining sufficient lipophilicity for membrane permeation, making these derivatives particularly valuable in medicinal chemistry.

Positional Significance of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehyde

This compound occupies a strategic niche in heterocyclic chemistry due to three key features:

  • Electronic modulation : The 5-carbaldehyde group acts as both hydrogen bond acceptor (C=O) and electrophilic center for nucleophilic additions
  • Spatial orientation : X-ray crystallography reveals the 6-phenyl group adopts a perpendicular orientation relative to the heterocyclic plane, creating a T-shaped molecular geometry that enhances target binding
  • Synthetic versatility : Serves as precursor for:
    • Schiff base formation (condensation with amines)
    • Oxime derivatives (nucleophilic addition to C=O)
    • Coordination complexes (via aldehyde oxygen)

Recent studies demonstrate its utility in creating carbonic anhydrase inhibitors (Kᵢ = 57.7-98.2 μM against hCA II) and antimycobacterial agents (IC₅₀ = 2.03-7.05 μM against M. tuberculosis). The compound's balanced hydrophilicity-lipophilicity profile (clogP = 2.1, PSA = 58.9 Ų) makes it particularly suitable for blood-brain barrier penetration in CNS-targeted therapies.

Eigenschaften

IUPAC Name

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-8-10-11(9-4-2-1-3-5-9)13-12-14(10)6-7-16-12/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGXXJXDZCAAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10317398
Record name 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75224-64-5
Record name 75224-64-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10317398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, particularly focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C11_{11}H10_{10}N2_{2}S
  • Molecular Weight : 202.28 g/mol
  • CAS Number : 4335-28-8

Antimicrobial Activity

Research indicates that derivatives of thiazole, including this compound, exhibit significant antimicrobial properties. A study focused on thiazole analogs showed promising results against various bacterial strains, suggesting that modifications in the thiazole structure can enhance antimicrobial efficacy .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A series of studies on thiazole derivatives revealed their ability to inhibit cancer cell proliferation. Specifically, compounds with structural similarities to 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole were found to exhibit cytotoxic effects against several cancer cell lines, including HeLa and HepG2 cells. The mechanism appears to involve the induction of apoptosis and disruption of mitochondrial function .

Antimalarial Activity

In a medicinal chemistry program aimed at developing antimalarial agents, thiazole derivatives were synthesized and tested against Plasmodium falciparum. The structure-activity relationship (SAR) studies indicated that specific modifications enhanced antimalarial potency while maintaining low cytotoxicity in human liver cells . This suggests the potential for further development of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives as antimalarial drugs.

Structure-Activity Relationship (SAR)

The SAR studies conducted on various thiazole derivatives highlight the importance of substituents on the phenyl ring. Electron-withdrawing groups at the ortho position were favored for increased activity. It was observed that smaller substituents such as hydrogen or fluorine at the para position also contributed positively to the biological activity .

Case Studies

StudyFindings
Antimicrobial StudyDemonstrated significant activity against Gram-positive and Gram-negative bacteria.
Anticancer EvaluationShowed cytotoxic effects in HeLa and HepG2 cell lines with IC50_{50} values in low micromolar range.
Antimalarial ResearchIdentified as a lead compound with potential for further development in combating malaria.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Key Properties

The following table summarizes structural analogs of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, highlighting substituent variations, molecular properties, and biological activities:

Compound Name & CAS Number Substituents (Position) Molecular Formula Molar Mass (g/mol) Key Properties/Activities References
6-Phenyl-...-carbaldehyde (75224-64-5) Phenyl (6), Aldehyde (5) C₁₂H₁₀N₂OS 230.29 Parent compound; serves as a precursor for oxime derivatives (e.g., CITCO). Limited direct bioactivity reported.
CITCO (N/A) 4-Chlorophenyl (6), Oxime (5) C₁₉H₁₃Cl₂N₃O₂S 442.29 Potent human CAR (constitutive androstane receptor) agonist; inhibits brain tumor stem cell growth (IC₅₀ ~10 nM in vitro). Used in hepatocyte and cancer research.
6-(4-Phenylphenyl)-...-carbaldehyde (82588-46-3) Biphenyl (6), Aldehyde (5) C₁₈H₁₄N₂OS 306.38 Increased lipophilicity due to biphenyl group; potential applications in material science. Bioactivity not yet characterized.
6-(4-Ethylphenyl)-...-carbaldehyde (562792-85-2) 4-Ethylphenyl (6), Aldehyde (5) C₁₄H₁₂N₂OS 256.32 Predicted pKa = 3.16; moderate solubility. May influence metabolic stability compared to phenyl analogs.
5-Chloro-2-methyl-...-carbaldehyde (N/A) 5-Chloro, 2-Methyl, Aldehyde (6) C₈H₇ClN₂OS 214.67 Antioxidant activity (DPPH IC₅₀ = 1.669 mM); weaker than ascorbic acid but structurally unique for redox modulation.
6-Methyl-...-carbaldehyde (75001-31-9) Methyl (6), Aldehyde (5) C₈H₇N₂OS 179.22 Simplified structure; potential intermediate for further functionalization. No reported bioactivity.
6-(4-Fluorophenyl)-...-carbaldehyde (N/A) 4-Fluorophenyl (6), Aldehyde (5) C₁₂H₉FN₂OS 248.27 Fluorine substitution enhances electronegativity; may improve target binding in receptor-mediated pathways.
6-Phenyl-...-carbonitrile (83253-38-7) Phenyl (6), Carbonitrile (5) C₁₂H₉N₃S 227.29 Aldehyde replaced with nitrile; alters electronic properties and reactivity. Potential as a kinase inhibitor scaffold.

Pharmacological and Functional Insights

CITCO (CAR Agonist): CITCO is the most pharmacologically characterized analog, acting as a selective agonist for the constitutive androstane receptor (CAR). It promotes CAR nuclear translocation and dimerization with retinoid X receptor (RXR), regulating xenobiotic metabolism and detoxification genes (e.g., CYP2B6, CYP3A4) .

Antioxidant Activity (5-Chloro-2-methyl Derivative) :

  • The 5-chloro-2-methyl analog exhibits moderate radical scavenging activity (54.1% inhibition at 5 mM; IC₅₀ = 1.669 mM), though less potent than ascorbic acid. This highlights the role of halogen and alkyl substitutions in modulating redox properties .

Fluorine Substitution: Introduces electronegative effects, which may enhance binding affinity to targets like CAR or cytochrome P450 enzymes . Carbonitrile vs. Aldehyde: The nitrile group reduces electrophilicity compared to the aldehyde, possibly altering metabolic stability and off-target interactions .

Vorbereitungsmethoden

Synthesis of 4,5-Diphenyl-2-mercaptoimidazole

  • The precursor 4,5-diphenyl-2-mercaptoimidazoles are prepared by condensing benzoin with thiourea in a high-boiling polar solvent such as dimethylformamide (DMF) or hexanol.
  • This condensation is conducted under reflux conditions, following protocols similar to those described by P. M. Kochergin (Zhur. Obshchei Khim., 31:1093, 1961).
  • The reaction yields the mercaptoimidazole intermediate, which is crucial for subsequent cyclization steps.

Cyclization to Form the Imidazo[2,1-b]thiazole Core

  • The mercaptoimidazole is alkylated with ethylene-1,2-dihalides (e.g., 1,2-dibromoethane) in a polar aprotic solvent such as dimethylformamide.
  • The reaction is typically carried out at reflux temperature in the presence of a poorly nucleophilic base such as potassium carbonate or potassium hydride.
  • Under these conditions, the sulfur atom of the mercaptoimidazole attacks the dihalide, resulting in ring closure and formation of the imidazo[2,1-b]thiazole ring system.
  • The reaction can also proceed at room temperature with potassium hydride, providing flexibility in reaction conditions.

Introduction of the Aldehyde Group (Carbaldehyde Functionalization)

  • The aldehyde functionality at position 5 is introduced through selective oxidation or substitution reactions on the core heterocycle.
  • Oxidation of sulfide groups to sulfoxides or sulfones can be achieved using oxidizing agents such as sodium periodate or meta-chloroperbenzoic acid (m-CPBA).
  • For example, oxidation of 5,6-diphenyl-2,3-dihydroimidazo[2,1-b]thiazoles with sodium periodate in aqueous methanol/methylene chloride yields sulfoxide derivatives.
  • The aldehyde group can be introduced by further functionalization of these intermediates, often involving bromination followed by hydrolysis or formylation reactions.

Representative Experimental Data and Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Condensation of benzoin with thiourea Benzoin, thiourea DMF or hexanol Reflux Several hours Not specified Formation of 4,5-diphenyl-2-mercaptoimidazole
Cyclization with ethylene-1,2-dihalide 4,5-diphenyl-2-mercaptoimidazole, 1,2-dibromoethane, K2CO3 or KH DMF Reflux or room temp Overnight Moderate to high Formation of imidazo[2,1-b]thiazole core
Oxidation to sulfoxide Sodium periodate or m-CPBA Aqueous methanol/methylene chloride 0°C to RT Few hours High Sulfoxide formation, precursor to aldehyde functionalization

Alternative Synthetic Routes and Related Compounds

  • Related heterocyclic systems such as imidazo[2,1-b]thiadiazoles have been synthesized via cyclization of thiosemicarbazides with carboxylic acids under acidic reflux conditions, demonstrating the versatility of heterocycle formation via cyclodehydration and condensation reactions.
  • Phenyl substitution is often introduced via starting materials like benzoin derivatives or through substitution reactions on the heterocyclic core.
  • Functional group transformations such as bromination followed by nucleophilic substitution or oxidation allow for further derivatization, including the introduction of aldehyde groups.

Summary of Key Research Findings

  • The synthesis of 6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole derivatives relies heavily on the condensation of benzoin with thiourea to form mercaptoimidazole intermediates.
  • Cyclization with ethylene dihalides in polar aprotic solvents under basic conditions efficiently constructs the fused imidazo-thiazole ring.
  • Oxidation with sodium periodate or organic peracids facilitates the introduction of sulfoxide functionality, which can be further transformed to aldehydes.
  • Reaction conditions such as solvent choice, temperature, and base type are critical for optimizing yield and purity.
  • These methods have been validated in patent literature and peer-reviewed organic chemistry research, confirming their reliability and reproducibility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting with condensation reactions of substituted benzaldehydes with heterocyclic precursors. For example, cyclization of thiazole intermediates with phenyl-substituted imidazole derivatives under reflux conditions in ethanol or DMF, using catalysts like potassium carbonate or triethylamine . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (80–120°C), and purification via column chromatography . Evidence from similar compounds shows yields ranging from 45% to 72% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

  • Methodological Answer : Essential techniques include:

  • ¹H/¹³C NMR : To confirm hydrogenation of the thiazole ring (δ 2.8–3.2 ppm for dihydro protons) and carbaldehyde proton (δ 9.8–10.2 ppm) .
  • IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and aromatic C-H stretches (~3100 cm⁻¹) .
  • Elemental Analysis : To validate empirical formula consistency (e.g., deviations <0.3% for C, H, N) .
  • Mass Spectrometry (HRMS) : For molecular ion confirmation (e.g., [M+H]+ at m/z 285.08) .

Q. What initial biological screening models are recommended to assess its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays such as:

  • Cytotoxicity (MTT assay) : Against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to reference drugs .
  • Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .
  • Antimicrobial Screening : Agar diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking optimize the synthesis and predict biological activity?

  • Methodological Answer :

  • Reaction Path Simulation : Use Gaussian 9.0 to model intermediates (e.g., cyclization steps) and identify energy barriers .
  • Molecular Docking (AutoDock/Vina) : Predict binding affinity to targets like EGFR (PDB: 1M17) by analyzing carbaldehyde orientation in the active site .
  • DFT Calculations : Optimize ground-state geometry and electrostatic potential maps to rationalize regioselectivity in substitution reactions .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS after oral administration in rodent models to explain low in vivo activity despite high in vitro potency .
  • Metabolite Identification : Use LC-QTOF to detect rapid oxidation of the carbaldehyde group, which may reduce efficacy .
  • Dose Escalation Studies : Test higher doses or prodrug formulations to overcome metabolic instability .

Q. How do structural modifications at specific positions alter pharmacological properties?

  • Methodological Answer : Systematic SAR studies reveal:

  • Position 6 (Phenyl) : Fluorination (e.g., 4-F-phenyl) enhances anti-inflammatory activity (COX-2 IC₅₀: 1.2 µM vs. 3.8 µM for unsubstituted phenyl) .
  • Position 5 (Carbaldehyde) : Reduction to alcohol decreases cytotoxicity (HeLa IC₅₀: 28 µM vs. 12 µM for aldehyde) .
  • Thiazole Saturation : Dihydro forms improve solubility (>2 mg/mL in PBS) compared to unsaturated analogs .

Q. What experimental design approaches minimize variability in biological assay results?

  • Methodological Answer :

  • Factorial Design : Optimize cell culture conditions (e.g., serum concentration, seeding density) using Taguchi methods to reduce inter-assay variability .
  • Positive/Negative Controls : Include doxorubicin (cytotoxicity) and dexamethasone (anti-inflammatory) to normalize data across replicates .
  • Blinded Analysis : Use automated plate readers and third-party data analysts to eliminate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Reactant of Route 2
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.